molecular formula C18H24N2O5 B12163788 N'-(3-hydroxy-5,5-dimethylcyclohex-2-en-1-ylidene)-3,4,5-trimethoxybenzohydrazide

N'-(3-hydroxy-5,5-dimethylcyclohex-2-en-1-ylidene)-3,4,5-trimethoxybenzohydrazide

Cat. No.: B12163788
M. Wt: 348.4 g/mol
InChI Key: XANJYQNNYBZLEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N’-(3-hydroxy-5,5-dimethylcyclohex-2-en-1-ylidene)-3,4,5-trimethoxybenzohydrazide is a fascinating compound with a complex structure. Let’s break it down:

    Chemical Formula: CHNO

    Molecular Weight: 331.37 g/mol

Preparation Methods

Synthetic Routes:: The synthesis of this compound involves several steps. One common method starts with the condensation of 3,4,5-trimethoxybenzohydrazide with 3-hydroxy-5,5-dimethylcyclohex-2-en-1-one. The reaction proceeds under suitable conditions to form the desired product.

Industrial Production:: While research laboratories often use custom synthetic routes, industrial production may employ more efficient and scalable methods. Unfortunately, specific industrial processes for this compound are not widely documented.

Chemical Reactions Analysis

Reactivity:: N’-(3-hydroxy-5,5-dimethylcyclohex-2-en-1-ylidene)-3,4,5-trimethoxybenzohydrazide can participate in various chemical reactions:

    Oxidation: It may undergo oxidation reactions, potentially leading to the formation of new functional groups.

    Reduction: Reduction reactions can modify its structure, affecting its properties.

    Substitution: Substituents on the aromatic ring can be replaced by other groups.

    Condensation: It can react with other compounds to form larger molecules.

Common Reagents and Conditions::

    Oxidation: Oxidizing agents like potassium permanganate (KMnO) or hydrogen peroxide (HO).

    Reduction: Reducing agents such as sodium borohydride (NaBH) or lithium aluminum hydride (LiAlH).

    Substitution: Acidic or basic conditions, along with appropriate nucleophiles or electrophiles.

    Condensation: Acid-catalyzed or base-catalyzed condensation reactions.

Scientific Research Applications

This compound finds applications in various fields:

    Chemistry: As a building block for more complex molecules.

    Biology: Investigating its interactions with biological macromolecules.

    Medicine: Potential pharmaceutical applications due to its unique structure.

    Industry: Used in the synthesis of specialized materials.

Mechanism of Action

The exact mechanism by which N’-(3-hydroxy-5,5-dimethylcyclohex-2-en-1-ylidene)-3,4,5-trimethoxybenzohydrazide exerts its effects remains an active area of research. It likely involves interactions with specific molecular targets and signaling pathways.

Comparison with Similar Compounds

While this compound is unique, it shares features with related molecules, such as:

Properties

Molecular Formula

C18H24N2O5

Molecular Weight

348.4 g/mol

IUPAC Name

N'-(5,5-dimethyl-3-oxocyclohexen-1-yl)-3,4,5-trimethoxybenzohydrazide

InChI

InChI=1S/C18H24N2O5/c1-18(2)9-12(8-13(21)10-18)19-20-17(22)11-6-14(23-3)16(25-5)15(7-11)24-4/h6-8,19H,9-10H2,1-5H3,(H,20,22)

InChI Key

XANJYQNNYBZLEZ-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(=CC(=O)C1)NNC(=O)C2=CC(=C(C(=C2)OC)OC)OC)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.